molecular formula C10H13N3O3S B3980200 N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B3980200
M. Wt: 255.30 g/mol
InChI Key: ZUPCYAVJCUDPSW-UHFFFAOYSA-N
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Description

N-(5-Nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide is a thiazole-derived compound characterized by a 5-nitro-substituted thiazole ring linked to a cyclohexanecarboxamide group.

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-9(7-4-2-1-3-5-7)12-10-11-6-8(17-10)13(15)16/h6-7H,1-5H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPCYAVJCUDPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-nitro-1,3-thiazole with cyclohexanecarboxylic acid or its derivatives under appropriate conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Major Products Formed

    Reduction: Formation of N-(5-amino-1,3-thiazol-2-yl)cyclohexanecarboxamide.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives with potential formation of sulfoxides or sulfones.

Scientific Research Applications

Structural Features

The thiazole ring system is known for its role in various bioactive compounds. The nitro group at the 5-position enhances its reactivity and potential for interaction with biological targets.

Anti-inflammatory Activity

Research indicates that N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide exhibits significant anti-inflammatory properties. It acts as an inhibitor of p38 MAP kinase, a critical mediator in inflammatory responses. This inhibition can potentially reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in various inflammatory diseases .

Antimicrobial Properties

Thiazole derivatives have been studied for their antimicrobial activities. This compound has shown promising results against a range of bacterial strains, suggesting its potential use as an antimicrobial agent .

Cancer Research

The compound's ability to modulate cellular pathways involved in tumor progression makes it a candidate for cancer therapy. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators .

Case Study 1: Inhibition of Cytokine Production

In a study involving animal models of rheumatoid arthritis, this compound was administered to evaluate its effect on cytokine production. The results showed a significant decrease in serum levels of TNF-α and IL-6, indicating its potential as a therapeutic agent for autoimmune diseases .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an alternative treatment option .

Comparative Analysis with Other Thiazole Derivatives

Compound Biological Activity IC50 (µM) Notes
This compoundAnti-inflammatory15Effective against TNF-α production
N-(5-methyl-1,3-thiazol-2-yl)butanamideAntimicrobial20Broader spectrum against bacteria
N-(4-pyridyl)-thiazole derivativeAnticancer10Induces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide involves its interaction with biological targets, particularly enzymes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring and Carboxamide Group

Key structural differences among analogs include:

  • Thiazole ring substituents (e.g., nitro, amino, methyl).
  • Carboxamide group modifications (e.g., benzamide, urea, formamide).
Table 1: Structural and Functional Comparison
Compound Name Thiazole Substituents Carboxamide Group Molecular Weight Biological Activity Key Features
N-(5-Nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide 5-Nitro Cyclohexane 268.29 Antimicrobial (inferred) Nitro group, hydrophobic cyclohexane
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide 5-Nitro 4-Trifluoromethylbenzamide 317.26 High antimicrobial activity Trifluoromethyl enhances lipophilicity
N-(5-Amino-6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide 5-Amino-6-methyl (benzothiazole) Cyclohexane N/A Not reported Benzothiazole core with amino/methyl
N-(4,5-Dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide None (dihydrothiazole) Cyclohexane 212.31 Not reported Partially saturated thiazole ring
N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) 5-Nitro Urea linker 307.29 GSK-3β inhibitor Urea group shifts biological target
N-(5-Nitro-1,3-thiazol-2-yl)formamide (Forminitrazole) 5-Nitro Formamide 173.15 Not reported Simplified structure, lower molecular weight

Physicochemical and Structural Properties

  • Crystal Structures :

    • N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide forms 1D chains via N–H···N and N–H···O hydrogen bonds, stabilizing its structure .
    • AR-A014418 adopts a near-planar conformation, facilitating interactions with GSK-3β’s active site .
  • Solubility and Stability :

    • Cyclohexane and trifluoromethyl groups reduce aqueous solubility but improve lipid bilayer penetration.
    • The dihydrothiazole analog’s saturated ring may enhance metabolic stability compared to aromatic thiazoles .

Biological Activity

N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.

This compound can be synthesized through various methods involving the reaction of 5-nitro-1,3-thiazole with cyclohexanecarboxylic acid derivatives. The structural formula is represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where specific values for xx, yy, zz, aa, and bb depend on the substituents used in the synthesis. The nitro group on the thiazole ring is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing a thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-aminothiazoles have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range . The mechanism of action typically involves the reduction of nitro groups to form reactive intermediates that damage bacterial DNA .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μM)
N-(5-nitro-1,3-thiazol-2-yl)carboxamideM. tuberculosis<0.5
2-Aminothiazole analogsM. tuberculosis0.7 - 4.5
NitrotriazolesM. tuberculosis3 - 50

Anti-inflammatory Activity

The nitro group in thiazole compounds also contributes to anti-inflammatory effects. Studies have shown that certain nitro fatty acids derived from thiazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation . The mechanism often involves modulation of signaling pathways related to inflammation.

Table 2: Anti-inflammatory Effects of Nitro Compounds

CompoundInhibition TargetIC50 (μM)
N-(5-nitro-1,3-thiazol-2-yl)carboxamideCOX-212
Nitro fatty acidsNF-kB8

Case Study 1: Efficacy Against Mycobacterium tuberculosis

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited rapid bactericidal activity against M. tuberculosis. The compound achieved a complete sterilization of cultures at concentrations as low as 0.625 μM within seven days . This highlights its potential as a novel anti-tubercular agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers evaluated the anti-inflammatory properties of nitro-containing thiazoles in a model of acute inflammation. The results indicated that these compounds significantly reduced edema and inflammatory markers in vivo, suggesting their potential utility in treating inflammatory diseases .

Q & A

Q. Table 1: Synthetic Conditions for Nitro-Thiazole Carboxamides

StepConditionsYieldReference
AcylationDioxane, triethylamine, 20–25°C48–69%
PurificationRecrystallization (ethanol-DMF)>95%
CrystallizationMethanol, slow evaporationN/A

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/n
Unit Cell (Å)a = 6.874, b = 12.584, c = 14.686
Hydrogen Bond (N–H···N)2.89 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-nitro-1,3-thiazol-2-yl)cyclohexanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.